N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Research on related compounds emphasizes the importance of crystal structure analysis to understand the molecular conformation and intermolecular interactions. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its analogs highlight how the folded conformation about the thioacetamide bridge influences the compound's properties, with intramolecular hydrogen bonds stabilizing the structure (Subasri et al., 2016). Similarly, research on the synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole offers insights into the chemical reactions and structural transformations leading to novel compounds (Troxler & Weber, 1974).
Biological Activities
The exploration of acetamide derivatives for their corrosion inhibitory properties demonstrates the compound's potential in material science applications. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives revealed promising corrosion prevention efficiencies in acidic and oil medium, indicating its application in protecting metals against corrosion (Yıldırım & Cetin, 2008). Another area of interest is the compound's anticancer activity, as seen in the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid and its analogs, which showed significant in vitro and in vivo anticancer activity (Su et al., 1986).
Applications in Medicinal Chemistry
Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase highlights the compound's therapeutic potential. The design and synthesis of potent dual inhibitors underscore their role as promising antitumor agents (Gangjee et al., 2000). Furthermore, the investigation of benzothiazolinone acetamide analogs for their spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency modeling emphasizes the versatility of these compounds in drug discovery and renewable energy applications (Mary et al., 2020).
Properties
IUPAC Name |
N-benzyl-2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-19-12-13-23-22(14-19)25-26(27(33)30(18-29-25)16-21-10-6-3-7-11-21)31(23)17-24(32)28-15-20-8-4-2-5-9-20/h2-14,18H,15-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRVAFVSGKYSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.